(2R,3S)-3-methylhex-5-ene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,3S)-3-methylhex-5-ene-2-sulfonamide” is an organic compound . It has a CAS Number of 1638587-36-6 . The molecular weight of this compound is 177.27 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is 1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1 . This indicates that the molecule contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The compound is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
1. Synthesis and Biological Evaluation in Medicinal Chemistry
A key application of sulfonamide derivatives like (2R,3S)-3-methylhex-5-ene-2-sulfonamide is in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are significant in the treatment of conditions like rheumatoid arthritis and osteoarthritis. Such compounds are synthesized for their potent and selective inhibitory properties (Penning et al., 1997).
2. Electrochemical Detection Techniques
Sulfonamide compounds are detectable using advanced electrochemical methods. A study showcased the use of poly(3-methylthiophene) electrodes for the detection of sulfonamides, indicating potential applications in veterinary and other analytical fields (Msagati & Ngila, 2002).
3. Enzyme Inhibition for Disease Treatment
Sulfonamide derivatives have been explored for their enzyme inhibitory activities. Chlorinated sulfonamides, for instance, showed potential as inhibitors of enzymes like urease and butyrylcholinesterase, suggesting applications in developing treatments for diseases like Alzheimer's (Rehman et al., 2014).
4. Organic Synthesis and Chemical Reactions
These compounds play a role in organic synthesis, especially in generating pyrrole frameworks through specific chemical reactions. The sulfonamides, in particular, are effective in these synthetic processes, contributing to the broader field of organic chemistry (Ishikawa et al., 2006).
5. Biocatalysis in Drug Metabolism
In drug metabolism studies, sulfonamide derivatives are important. They serve as substrates in microbial-based biocatalytic systems for producing mammalian metabolites, aiding in the structural characterization of these metabolites (Zmijewski et al., 2006).
6. Analytical Methods in Food Safety
Sulfonamides are analyzed using advanced methods like online solid-phase extraction coupled with liquid chromatography for detecting residues in food samples, like bovine milk. This reflects their importance in ensuring food safety and quality (Silva & Lanças, 2018).
7. Environmental Impact Studies
Understanding the environmental impact of sulfonamides involves studying their transformation products in water treatment processes. This research is crucial for assessing the fate of these compounds in municipal wastewaters and affected drinking waters (Dodd & Huang, 2004).
Safety and Hazards
properties
IUPAC Name |
(2R,3S)-3-methylhex-5-ene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSITWXGPHLSLB-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=C)[C@@H](C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.